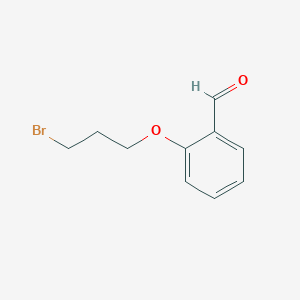

2-(3-Bromopropoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5,8H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICQIIJKZUOCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292607 | |

| Record name | 2-(3-bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17954-11-9 | |

| Record name | NSC84067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Bromopropoxy Benzaldehyde

Established Synthetic Pathways to 2-(3-Bromopropoxy)benzaldehyde

The primary and most well-documented method for synthesizing this compound is through the Williamson ether synthesis, which involves the reaction of salicylaldehyde (B1680747) with 1,3-dibromopropane (B121459). arkat-usa.orgnii.ac.jp This reaction is a classic example of nucleophilic substitution, where the phenoxide ion generated from salicylaldehyde acts as a nucleophile, attacking one of the carbon atoms in 1,3-dibromopropane and displacing a bromide ion. wvu.edumasterorganicchemistry.com

A detailed procedure involves treating salicylaldehyde with a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF), to form the corresponding phenoxide. arkat-usa.orgjournalijar.com Subsequently, 1,3-dibromopropane is added to the reaction mixture, which is then typically heated to facilitate the substitution reaction. journalijar.com The use of an excess of 1,3-dibromopropane can help to favor the formation of the desired mono-ether product over the di-substituted by-product. nii.ac.jp

Table 1: Reagents and Conditions for Williamson Ether Synthesis of this compound

| Reagent | Role | Common Examples |

| Starting Material | Provides the aromatic aldehyde and hydroxyl group | Salicylaldehyde |

| Alkylating Agent | Provides the bromopropoxy group | 1,3-dibromopropane |

| Base | Deprotonates the hydroxyl group | Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) arkat-usa.orgwvu.edu |

| Solvent | Dissolves reactants | Acetone, Dimethylformamide (DMF) arkat-usa.orgjournalijar.com |

Multi-Step Reaction Sequences (e.g., Grignard Reaction followed by Oxidation)

While the Williamson ether synthesis is the most direct route, alternative multi-step sequences can also be employed. One such pathway involves the alkylation of salicylaldehyde followed by an oxidation step. arkat-usa.org In this approach, the initial reaction of salicylaldehyde with 1,3-dibromopropane yields this compound. arkat-usa.org This intermediate can then be oxidized to the corresponding carboxylic acid, 2-(3-bromopropoxy)benzoic acid, using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) in acetone. arkat-usa.org This two-step process, while longer, provides access to the corresponding benzoic acid derivative which can be a valuable synthetic intermediate in its own right. arkat-usa.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, reaction temperature, and reaction time. For instance, the use of a stronger base or a polar aprotic solvent can enhance the rate of the Williamson ether synthesis. masterorganicchemistry.com

Purification of the final product is often achieved through column chromatography using a mixture of solvents like ethyl acetate (B1210297) and n-hexane to isolate the desired compound from unreacted starting materials and by-products. arkat-usa.org The yield of the reaction can vary, with reports showing yields around 54%. arkat-usa.org

Novel and Green Chemistry Approaches to this compound Synthesis

In line with the growing emphasis on sustainable chemistry, efforts are being made to develop more environmentally friendly methods for chemical synthesis. iwu.edu

Catalytic Strategies for Enhanced Efficiency

Catalysis plays a crucial role in improving the efficiency and selectivity of organic reactions. In the context of reactions involving this compound, catalytic systems have been explored for subsequent transformations. For example, a copper(II)-Schiff base complex has been synthesized from this compound and used as a catalyst for oxidation reactions. mdpi.comnih.gov While this is not a direct synthesis of the title compound, it highlights the utility of catalytic methods in the broader synthetic schemes involving this aldehyde. The development of catalysts for the direct synthesis of this compound could offer significant advantages in terms of reaction rates and selectivity.

Environmentally Benign Synthetic Routes

Green chemistry principles encourage the use of less hazardous chemicals and reaction conditions. iwu.edu One approach to a greener synthesis of related compounds involves the use of bismuth(III) salts as catalysts, which are generally non-toxic and inexpensive. iwu.edu These catalysts have been successfully used in reactions like the formation of cyclic acetals and the allylation of aldehydes under mild, and sometimes solvent-free, conditions. iwu.edu Applying such green catalytic systems to the synthesis of this compound could reduce the environmental impact of the process.

Mechanistic Studies of this compound Formation

The formation of this compound via the Williamson ether synthesis proceeds through a well-understood S_N2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com The key steps are:

Deprotonation: The base removes the acidic proton from the hydroxyl group of salicylaldehyde, forming a phenoxide ion. This phenoxide is a potent nucleophile. wvu.edu

Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion attacks one of the primary carbon atoms of 1,3-dibromopropane. masterorganicchemistry.com

Displacement: Simultaneously with the nucleophilic attack, the bromide ion on the attacked carbon atom is displaced as a leaving group, resulting in the formation of the ether linkage and the final product, this compound. masterorganicchemistry.com

The reaction is stereospecific, proceeding with an inversion of configuration at the carbon atom undergoing substitution, although this is not relevant for the achiral 1,3-dibromopropane. The S_N2 mechanism is favored by the use of a primary alkyl halide (1,3-dibromopropane) and a strong nucleophile (the phenoxide). masterorganicchemistry.com

Reaction Mechanism Elucidation

The reaction mechanism for the formation of this compound from salicylaldehyde and 1,3-dibromopropane proceeds via a bimolecular nucleophilic substitution (SN2) pathway. masterorganicchemistry.com This is a concerted, one-step mechanism where the formation of a new bond and the breaking of an existing bond occur simultaneously. inrs.ca

The initial and crucial step of the reaction is the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a base, typically a carbonate salt such as potassium carbonate (K2CO3). chemspider.com This acid-base reaction generates the salicylaldehyde phenoxide ion, a potent nucleophile. inrs.capharmaxchange.info The negative charge on the oxygen atom of the phenoxide is stabilized by resonance within the aromatic ring, which makes it a good nucleophile for the subsequent step. inrs.ca

The generated phenoxide ion then acts as the nucleophile and attacks one of the primary carbon atoms of 1,3-dibromopropane. masterorganicchemistry.com This carbon is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. The attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide ion, which serves as the leaving group. masterorganicchemistry.com The choice of a primary alkyl halide like 1,3-dibromopropane is critical as it favors the SN2 mechanism and minimizes potential side reactions, such as E2 elimination, which are more prevalent with secondary and tertiary alkyl halides. masterorganicchemistry.com

Deprotonation: Salicylaldehyde reacts with a base to form the salicylaldehyde phenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks one of the terminal carbons of 1,3-dibromopropane.

Displacement: A bromide ion is displaced, forming the ether linkage and yielding this compound.

The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (B52724) or acetone, which can solvate the cation of the base but does not interfere with the nucleophilicity of the phenoxide ion. chemspider.comnumberanalytics.comresearchgate.net

Identification of Key Intermediates and Transition States

Key Intermediates:

The primary and most significant intermediate in the synthesis of this compound is the salicylaldehyde phenoxide ion . inrs.capharmaxchange.info This species is formed in the initial step of the reaction upon the addition of a base to salicylaldehyde. chemspider.com The formation of the phenoxide is often visually indicated by a color change in the reaction mixture. chemspider.com

Below is a table summarizing the key reacting species and the principal intermediate:

| Compound Name | Role in Reaction | Structural Formula |

| Salicylaldehyde | Starting Material (Phenol) | C₇H₆O₂ |

| 1,3-Dibromopropane | Starting Material (Alkyl Halide) | C₃H₆Br₂ |

| Potassium Carbonate | Base | K₂CO₃ |

| Salicylaldehyde Phenoxide Ion | Key Intermediate (Nucleophile) | [C₇H₅O₂]⁻ |

Transition States:

The Williamson ether synthesis, being an SN2 reaction, proceeds through a high-energy transition state . inrs.ca In this transition state, the carbon atom undergoing nucleophilic attack is pentacoordinate, with partial bonds to both the incoming nucleophilic oxygen of the phenoxide and the outgoing bromide leaving group. masterorganicchemistry.com

A general representation of the SN2 transition state for this reaction involves the approach of the salicylaldehyde phenoxide ion to the primary carbon of 1,3-dibromopropane, with the C-O bond beginning to form as the C-Br bond simultaneously breaks. The geometry around the attacked carbon atom inverts during this process, a characteristic feature of the SN2 mechanism. masterorganicchemistry.com

While detailed computational studies specifically modeling the transition state for the reaction between salicylaldehyde and 1,3-dibromopropane are not extensively available in the reviewed literature, the general principles of SN2 transition states are well-understood. The energy of this transition state represents the activation energy barrier for the reaction. Factors that stabilize this transition state, such as the use of a polar aprotic solvent, will increase the reaction rate.

Reactivity and Derivatization Strategies of 2 3 Bromopropoxy Benzaldehyde

Electrophilic Aromatic Substitution Reactions of the Benzaldehyde (B42025) Moiety

The benzene (B151609) ring of 2-(3-Bromopropoxy)benzaldehyde is subject to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.orglibretexts.org The regiochemical outcome of such reactions is dictated by the electronic effects of the two substituents: the formyl group (-CHO) and the 3-bromopropoxy group (-OCH₂CH₂CH₂Br).

The formyl group is an electron-withdrawing group and acts as a deactivating, meta-directing group. libretexts.org Conversely, the alkoxy group is an electron-donating group, serving as an activating, ortho, para-directing group. libretexts.org The interplay of these opposing effects governs the position of incoming electrophiles. Generally, activating groups have a stronger directing influence than deactivating groups, suggesting that substitution will likely occur at the positions ortho and para to the strongly activating alkoxy group. libretexts.org

The primary steps of the general mechanism for electrophilic aromatic substitution involve the attack of the aromatic ring on an electrophile, leading to a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution Reactions Involving the Bromopropane Chain

The 3-bromopropane chain contains a primary alkyl bromide, which is an excellent substrate for nucleophilic substitution (SN2) reactions. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the end of the propyl chain. evitachem.comresearchgate.net This reactivity is crucial for elaborating the molecular structure and synthesizing more complex derivatives.

For instance, reaction with amines can introduce nitrogen-containing moieties, while reaction with alkoxides or phenoxides can form ethers. Thiolates can be used to introduce sulfur-containing groups. This versatility has been exploited in the synthesis of complex ligands and other functional molecules. For example, this compound has been reacted with the amino groups of modified multi-walled carbon nanotubes in a nucleophilic substitution reaction. uniroma1.it Similarly, it has been used in the synthesis of porphyrin derivatives by reacting with a tris-hydroxylated porphyrin in the presence of potassium carbonate. tandfonline.com

Carbonyl Group Transformations in this compound

The aldehyde functional group is one of the most reactive and versatile in organic chemistry, and the one present in this compound is no exception. It can undergo a wide array of transformations, including reduction, condensation, and olefination reactions.

Reduction Reactions to Alcohols and Amines

The aldehyde group can be easily reduced to a primary alcohol. chembk.com This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting product, (2-(3-bromopropoxy)phenyl)methanol, retains the reactive bromide functionality for further derivatization. In some cases, to prevent side reactions like intramolecular transesterification in related complex benzaldehydes, the reduction with NaBH₄ is performed in the presence of a weak acid like acetic acid. nih.gov

Furthermore, the aldehyde can undergo reductive amination to form secondary or tertiary amines. This two-step process typically involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by reduction of the C=N double bond.

Condensation and Imine Formation Reactions

The carbonyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various ligands and biologically active compounds. For example, this compound has been condensed with 2-aminobenzoic acid to synthesize a Schiff base ligand, 2-[2-(3-bromopropoxy)benzylideneamino]benzoic acid. mdpi.comsemanticscholar.org This ligand was subsequently used to form a copper(II) complex. mdpi.comresearchgate.net In another study, treatment of 2-(3-azidopropoxy)benzaldehyde, a derivative, with triphenylphosphine (B44618) led to an intramolecular condensation, ultimately forming macrocyclic diimines. rsc.org

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent methods for achieving this transformation. wikipedia.orgwikipedia.org

The Wittig reaction utilizes a phosphorus ylide (Wittig reagent) to react with the aldehyde, forming an alkene and triphenylphosphine oxide. nrochemistry.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides yield E-alkenes. nrochemistry.comstackexchange.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. conicet.gov.arslideshare.net A key advantage of the HWE reaction is that it generally provides excellent stereoselectivity for the E-alkene. wikipedia.orgnrochemistry.com The dialkyl phosphate (B84403) byproduct is also water-soluble, simplifying purification. wikipedia.org Aromatic aldehydes, such as this compound, are known to produce almost exclusively (E)-alkenes in HWE reactions. wikipedia.org

| Reaction | Reagent Type | Typical Product Stereochemistry | Byproduct |

| Wittig Reaction | Phosphorus Ylide | Z-alkene (with unstabilized ylides) | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | E-alkene (predominantly) | Dialkyl phosphate |

Coupling Reactions Utilizing the Bromide Functionality

The presence of a bromine atom on the propyl chain does not typically allow for direct participation in standard palladium-catalyzed cross-coupling reactions that require an aryl or vinyl halide. However, the aryl ring itself could be functionalized with a halide to participate in such reactions. More commonly, the bromopropane chain is first modified via nucleophilic substitution to introduce a group that can participate in or facilitate a subsequent coupling reaction.

Alternatively, the entire this compound molecule can be constructed using coupling strategies. For example, related structures are synthesized via the Suzuki-Miyaura coupling . This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate. libretexts.orgmdpi.com One could envision synthesizing a derivative of this compound by coupling a suitably substituted arylboronic acid with a halogenated precursor. The Suzuki coupling is valued for its high functional group tolerance and the use of non-toxic boron reagents. nih.gov

The Heck reaction , another palladium-catalyzed process, couples aryl or vinyl halides with alkenes. organic-chemistry.orgmdpi.com This could be a viable strategy for synthesizing derivatives where the bromopropoxy chain is attached to a molecule that has undergone a Heck coupling. The reaction generally shows high trans selectivity. organic-chemistry.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comgold-chemistry.orgwikidoc.org This method is instrumental for creating carbon-carbon bonds to form aryl alkynes. gold-chemistry.org While the alkyl bromide of this compound would not directly participate, the aromatic ring could be halogenated to serve as a substrate for Sonogashira coupling. The reactivity order for the halide in these couplings is typically I > OTf > Br > Cl. nrochemistry.com

| Coupling Reaction | Catalyst System | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron Compound + Aryl/Vinyl Halide | C(sp²) - C(sp²) |

| Heck | Palladium | Alkene + Aryl/Vinyl Halide | C(sp²) - C(sp²) |

| Sonogashira | Palladium/Copper | Terminal Alkyne + Aryl/Vinyl Halide | C(sp²) - C(sp) |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. libretexts.orgnih.gov In the context of this compound, this reaction can be strategically employed. While the aryl portion of the molecule does not inherently possess a halide or triflate for direct coupling, the bromopropyl group offers a site for potential derivatization. For instance, the aldehyde functionality can be protected, followed by conversion of the bromo group into a boronic acid or boronic ester. This derivatized intermediate can then participate in Suzuki-Miyaura coupling with various aryl or vinyl halides. preprints.org

The general mechanism for Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for the success of the reaction. libretexts.orgorganic-chemistry.org For example, palladium catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine (B1218219) ligands are commonly used. libretexts.orgorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |

| Arylboronic acid | Aryl halide | Pd(PPh₃)₄ | K₂CO₃ | Biaryl compound |

| Vinylboronic acid | Aryl halide | Pd(OAc)₂/PCy₃ | K₃PO₄ | Aryl-substituted alkene |

| Arylboronic acid | Vinyl halide | Pd(dppf)Cl₂ | Cs₂CO₃ | Aryl-substituted alkene |

This table presents generalized examples of Suzuki-Miyaura reactions and does not depict reactions directly involving this compound, as direct coupling at the aromatic ring is not its primary application.

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. scirp.orgchem-station.com Similar to the Suzuki-Miyaura coupling, direct Sonogashira reaction on the aromatic ring of this compound is not its typical application. However, the aldehyde can be used to synthesize substrates for subsequent Sonogashira reactions. For example, the aldehyde can be converted to an aryl halide, which can then be coupled with various terminal alkynes.

The reaction is valued for its ability to construct complex molecular architectures containing alkyne moieties, which are precursors to many other functional groups and heterocyclic systems. nih.gov The use of palladium catalysts, often in conjunction with copper(I) salts, is standard, though copper-free methods have also been developed. nih.govorganic-chemistry.org

Table 2: General Conditions for Sonogashira Cross-Coupling

| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF |

| Bromobenzene | 1-Heptyne | PdCl₂(PPh₃)₂, CuI | Piperidine | Toluene |

| 4-Iodobenzaldehyde | 4-tert-butylphenyl acetylene | Ni-Pd/MWCNTs | K₂CO₃ | Water:Ethanol (B145695) |

This table illustrates general conditions for Sonogashira reactions and does not represent direct reactions of this compound.

Heck and Stille Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. The Stille reaction, on the other hand, couples an organotin compound with an sp²-hybridized organic halide catalyzed by palladium. thieme-connect.comrsc.orgwiley-vch.denumberanalytics.com

For this compound, the bromopropyl chain can potentially participate in certain palladium-catalyzed reactions, though its primary reactivity lies in nucleophilic substitution. The aromatic ring itself would require conversion to a halide or triflate to actively participate as a substrate in these coupling reactions. The aldehyde group provides a synthetic handle for such transformations. For instance, a related compound, 4-((3-bromo-2-methylbenzyl)oxy)-3-chlorobenzaldehyde, has been utilized in a sequence involving a Stille coupling. rsc.org

The mechanism of the Stille reaction involves oxidative addition of the halide to a Pd(0) species, followed by transmetalation with the organotin reagent and subsequent reductive elimination. rsc.org The choice of palladium precursor and ligands is critical for achieving high yields and selectivity. wiley-vch.de

Table 3: Comparison of Heck and Stille Reactions

| Reaction | Key Reactants | Catalyst | Key Bond Formed |

| Heck Reaction | Alkene, Aryl/Vinyl Halide | Palladium complex | C(sp²)-C(sp²) |

| Stille Reaction | Organotin compound, Organic Halide | Palladium complex | C(sp²)-C(sp²) or C(sp²)-C(sp) |

Cyclization Reactions for Heterocyclic Compound Synthesis

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds through cyclization reactions. The presence of the aldehyde and the bromo-functionalized side chain allows for the construction of fused ring systems.

Intramolecular Cyclization Pathways

Intramolecular cyclization of derivatives of this compound is a key strategy for forming heterocyclic rings. The aldehyde group can be converted into various functional groups that can then react with the bromopropyl chain. For example, reduction of the aldehyde to an alcohol, followed by intramolecular Williamson ether synthesis, would lead to a chroman ring system. Alternatively, reaction of the aldehyde with an amine could form an imine, which could then undergo intramolecular cyclization.

Synthesis of Oxygen-Containing Heterocycles (e.g., Chromans, Benzofurans)

The synthesis of chromans can be achieved from this compound. A common approach involves the reduction of the benzaldehyde to the corresponding benzyl (B1604629) alcohol. Subsequent intramolecular cyclization, often promoted by a base, results in the formation of the chroman ring.

Benzofurans can also be synthesized, although this typically requires a different strategy. A domino intermolecular Sonogashira coupling of related 2-(2-bromophenoxy) derivatives with terminal acetylenes, followed by an intramolecular cyclization, is a known method for constructing 2,3-disubstituted benzo[b]furans. organic-chemistry.org

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles)

The synthesis of quinolines and indoles from this compound can be envisioned through multi-step sequences. For quinoline (B57606) synthesis, the Povarov reaction, which is a [4+2] cycloaddition between an imine and an electron-rich alkene, is a relevant method for generating the tetrahydroquinoline core. sci-rad.com The benzaldehyde can serve as a precursor to the required imine.

Indole (B1671886) synthesis often involves the formation of a key C-N bond. While not a direct cyclization of this compound, related structures can be used. For instance, variants of the Larock indole synthesis, which involves palladium-catalyzed coupling and cyclization, can be employed. mdpi.com Furthermore, the aldehyde can be a starting point for building precursors for other indole syntheses like the Fischer or Bischler-Möhlau methods.

The synthesis of other nitrogen-containing heterocycles is also possible. For example, reaction with amines can lead to the formation of N-substituted heterocycles. ingentaconnect.com The reaction of 1-(3-bromopropyl)-pyrimidine-2,4(1H,3H)-dione with various amines followed by intramolecular cyclization is a known route to pyrimido[1,6-a]pyrimidine derivatives. nih.gov

Applications of 2 3 Bromopropoxy Benzaldehyde As a Versatile Synthetic Precursor

Role in the Construction of Complex Molecular Architectures

The unique arrangement of two distinct reactive sites on the 2-(3-bromopropoxy)benzaldehyde molecule positions it as an ideal starting material for the construction of complex molecular architectures. middlebury.edu Chemists can exploit the different reactivity of the aldehyde and the alkyl bromide to build intricate structures in a controlled, stepwise manner.

The aldehyde group serves as a handle for carbon-carbon and carbon-nitrogen bond formation through a variety of classic organic reactions. Simultaneously, the bromo-propoxy chain provides a site for nucleophilic substitution, enabling the introduction of diverse functionalities or linkage to other molecular fragments. This bifunctionality allows the compound to act as a molecular linchpin, connecting different parts of a target molecule.

Table of Potential Synthetic Transformations:

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Aldehyde | Wittig Reaction | Forms alkenes, extending carbon chains. |

| Aldol (B89426) Condensation | Creates β-hydroxy carbonyls or α,β-unsaturated carbonyls. | |

| Reductive Amination | Forms secondary or tertiary amines, incorporating nitrogen. | |

| Grignard Reaction | Produces secondary alcohols. | |

| Alkyl Bromide | Nucleophilic Substitution (e.g., with amines, alcohols, thiols) | Attaches a wide variety of functional groups or molecular scaffolds. |

| Williamson Ether Synthesis | Forms larger ether linkages. |

Utilization in Scaffold Chemistry for Diverse Libraries

In medicinal chemistry and drug discovery, the development of compound libraries with diverse structures is crucial for identifying new biologically active agents. rsc.org this compound is a valuable tool in scaffold chemistry, where a core molecular structure is systematically decorated with various substituents to generate a library of related compounds.

The salicylaldehyde-type core of the molecule is a well-established precursor for synthesizing heterocyclic scaffolds such as benzofurans and 2,3-dihydrobenzofurans, which are present in many bioactive natural products and synthetic drugs. nih.govresearchgate.net Following the creation of the core scaffold using the aldehyde group, the bromo-propoxy tail serves as a secondary point for diversification. This reactive handle can be used to introduce a wide range of chemical groups, influencing properties like solubility, polarity, and biological target affinity. This "diversity-oriented synthesis" approach allows for the efficient exploration of chemical space around a privileged scaffold. nih.govwhiterose.ac.uk

Precursor for Advanced Organic Materials

The reactivity of this compound also makes it a candidate for the synthesis of advanced organic materials with tailored properties.

Polymeric Materials

While specific polymers derived directly from this monomer are not extensively documented, its functional groups suggest its potential utility in polymer chemistry. The aldehyde functionality can participate in condensation polymerizations, for example, with phenols to form calixarene-like structures or with amines to create polyimines (Schiff bases). The alkyl bromide can be used to initiate certain types of polymerization or, more commonly, be converted into other functional groups (e.g., an azide (B81097) for "click" chemistry or a methacrylate (B99206) for radical polymerization) to produce functionalized monomers. nih.gov This would allow for the synthesis of polymers with pendant side chains that can be further modified.

Optoelectronic Materials

Aromatic aldehydes are common building blocks for conjugated organic molecules used in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors. The aldehyde group can be used to build larger π-conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons reactions. The 2-(3-bromopropoxy) side chain can play a crucial role in tuning the material's properties. It can enhance the solubility of the final conjugated molecule, which is often a challenge, and influence the intermolecular packing in the solid state, thereby affecting charge transport and photophysical properties.

Intermediate in the Synthesis of Biologically Active Compounds and Drug Intermediates

The structural motifs present in this compound are frequently found in biologically active molecules, making it a valuable intermediate in pharmaceutical synthesis.

Precursors for Pharmaceutical Building Blocks

In modern drug development, complex drug molecules are often assembled from smaller, pre-functionalized fragments known as building blocks. whiterose.ac.uk this compound serves as an excellent example of such a building block. carlroth.com It provides a benzaldehyde (B42025) core, a common pharmacophore, attached to a flexible linker with a reactive handle. This allows for its incorporation into larger, more complex drug candidates. rsc.org For instance, the alkyl bromide can react with a nitrogen atom in a heterocyclic core, while the aldehyde can be transformed into another desired functional group, facilitating the synthesis of novel compounds for biological screening. nih.govnih.gov

Synthesis of Compounds with Potential Bioactivity

This compound serves as a versatile precursor in the synthesis of novel heterocyclic compounds that exhibit promising biological activities. Its unique structure, featuring both an aldehyde group and a bromopropoxy chain, allows for a variety of chemical transformations, leading to the creation of complex molecules with potential therapeutic applications. Research in this area has particularly focused on the development of new antimicrobial agents.

One notable area of investigation involves the synthesis of 1,2,4-triazole (B32235) Schiff bases and their subsequent conversion to 1,3,4-thiadiazole (B1197879) derivatives. This class of compounds is of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The synthetic pathway typically begins with the reaction of this compound with a suitable amine, such as 4-amino-5-mercapto-1,2,4-triazole, to form a Schiff base. This intermediate can then undergo cyclization to yield the corresponding thiadiazole.

A study in this domain involved the synthesis of a series of novel 1,2,4-triazole Schiff bases and their corresponding 1,3,4-thiadiazole derivatives. Although this particular study did not utilize this compound itself, it provides a strong proof-of-concept for the potential of its derivatives in generating bioactive compounds. In this research, various substituted benzaldehydes were reacted with 4-amino-5-mercapto-1,2,4-triazole to produce Schiff bases, which were then cyclized with acetic anhydride (B1165640) to form the N-acetyl-1,3,4-thiadiazole derivatives.

The synthesized compounds were subsequently screened for their in vitro antibacterial and antifungal activities against a range of pathogenic strains. The results of this study revealed that several of the newly synthesized compounds displayed significant antimicrobial properties, in some cases comparable to or even exceeding those of standard antimicrobial drugs.

For instance, the antibacterial activity was evaluated against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The antifungal activity was tested against fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for the most active compounds were determined to quantify their potency.

The following tables summarize the kind of data that can be obtained from such studies, illustrating the potential for derivatives of this compound to yield potent antimicrobial agents.

Table 1: Illustrative Antibacterial Activity of Synthesized Compounds (MIC in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |

| Schiff Base Derivative 1 | 12.5 | 25 | 50 | 100 |

| Thiadiazole Derivative 1 | 6.25 | 12.5 | 25 | 50 |

| Schiff Base Derivative 2 | 25 | 50 | 100 | >100 |

| Thiadiazole Derivative 2 | 12.5 | 25 | 50 | 100 |

| Standard Drug | 6.25 | 12.5 | 12.5 | 25 |

Table 2: Illustrative Antifungal Activity of Synthesized Compounds (MIC in µg/mL)

| Compound | C. albicans | A. niger |

| Schiff Base Derivative 1 | 25 | 50 |

| Thiadiazole Derivative 1 | 12.5 | 25 |

| Schiff Base Derivative 2 | 50 | 100 |

| Thiadiazole Derivative 2 | 25 | 50 |

| Standard Drug | 12.5 | 25 |

These findings underscore the importance of this compound as a building block in the design and synthesis of new molecules with potential bioactivity. The functional groups present in this precursor offer multiple reaction sites for the construction of diverse chemical scaffolds, which can then be evaluated for their therapeutic potential. Further research in this direction could lead to the discovery of novel and effective antimicrobial agents.

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(3-Bromopropoxy)benzaldehyde. These techniques provide detailed information about the compound's atomic and molecular composition, as well as the bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds.

¹H NMR: Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals. The aldehydic proton (CHO) appears as a singlet at approximately 9.88 ppm. The aromatic protons on the benzene (B151609) ring show signals in the range of 6.9 to 7.9 ppm. The protons of the propoxy chain exhibit distinct signals: the two protons of the methylene (B1212753) group adjacent to the oxygen atom (OCH₂) appear as a triplet, the two protons of the central methylene group (CH₂) show as a quintet, and the two protons of the methylene group attached to the bromine atom (CH₂Br) appear as a triplet.

¹³C NMR: Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group (C=O) typically resonates around 190-200 ppm. chemguide.co.uk The carbons of the aromatic ring appear in the region of 110-160 ppm. The carbons of the propoxy chain are observed at distinct chemical shifts, with the carbon attached to the oxygen being the most downfield of the three.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by showing correlations between protons and carbons, helping to definitively assign all signals.

| ¹H NMR Data for this compound | | :--- | :--- | | Proton | Chemical Shift (δ) in ppm (approximate) | | Aldehydic proton (s, 1H, CHO) | 9.88 | | Aromatic protons (m) | 6.9 - 7.9 | | OCH₂ (t) | 4.1 - 4.3 | | CH₂ (quintet) | 2.2 - 2.4 | | CH₂Br (t) | 3.5 - 3.7 | Data presented is a generalized representation and may vary based on solvent and experimental conditions.

| ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Chemical Shift (δ) in ppm (approximate) | | C=O | 190 - 200 | | Aromatic C | 110 - 160 | | OCH₂ | 65 - 70 | | CH₂ | 30 - 35 | | CH₂Br | 30 - 35 | Data presented is a generalized representation and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands. A strong absorption band is observed in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aromatic aldehyde. orgchemboulder.comramauniversity.ac.in The C-H stretching of the aldehyde group typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.com The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage is observed around 1243 cm⁻¹. mdpi.com Additionally, a band corresponding to the C-Br stretching vibration can be found at lower wavenumbers, typically around 652 cm⁻¹. mdpi.com

| IR Spectroscopy Data for this compound | | :--- | :--- | | Functional Group | Absorption Range (cm⁻¹) (approximate) | | C=O (Aldehyde) | 1680 - 1700 | | C-H (Aldehyde) | 2720 and 2820 | | C=C (Aromatic) | 1450 - 1600 | | C-O-C (Ether) | 1243 | | C-Br | 652 | Data presented is a generalized representation and may vary based on experimental conditions.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of the molecule with high accuracy. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions arising from the π to π* transitions of the benzene ring and the n to π* transition of the carbonyl group.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a valuable technique for analyzing the purity of volatile compounds. In the analysis of this compound, a GC chromatogram would ideally show a single major peak, indicating a high degree of purity. The retention time of this peak is characteristic of the compound under specific chromatographic conditions. GC-MS analysis can further confirm the identity of the main peak and any minor impurity peaks by providing their mass spectra. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be employed. A pure sample will exhibit a single sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity of the sample. HPLC with a photodiode array (PDA) detector can also provide the UV spectrum of the peak, which can be compared with that of a reference standard for identity confirmation. researchgate.net Purity levels greater than 95% are often confirmed using this method.

| Chromatographic Methods for this compound | | :--- | :--- | | Technique | Primary Application | | Gas Chromatography (GC) | Purity assessment, analysis of volatile impurities | | High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | | GC-Mass Spectrometry (GC-MS) | Identification of components and impurities | | HPLC-Photodiode Array (PDA) | Purity assessment and UV spectral confirmation |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique perfect for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. libretexts.orgsigmaaldrich.com The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material on a flat plate) and a mobile phase (a solvent or solvent mixture). imsa.edu

In the context of synthesizing and analyzing substituted benzaldehydes, TLC is an indispensable tool. For instance, in the synthesis of chalcone (B49325) derivatives from substituted benzaldehydes, TLC is used to monitor the reaction's completion. rsc.org Similarly, during the preparation of various benzylidenemalononitrile (B1330407) analogues, TLC helps in tracking the condensation of substituted benzaldehydes. zenodo.org

For the analysis of this compound, a typical TLC procedure would involve the following:

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the separation of moderately polar organic compounds like substituted benzaldehydes. zenodo.orgnih.gov Alumina can also be used, particularly for the purification of amines. aga-analytical.com.pl

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. libretexts.org A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. aga-analytical.com.plchemistryhall.com For benzaldehyde (B42025) derivatives, solvent systems such as mixtures of pentane and diethyl ether have been reported to yield good separation. chemistryhall.com The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to achieve an optimal retention factor (Rf) value, which is ideally between 0.2 and 0.8. aga-analytical.com.pl

Visualization: Since this compound is a colorless compound, the spots on the TLC plate are typically visualized under ultraviolet (UV) light. imsa.edu The aromatic ring in the molecule allows it to absorb UV radiation, appearing as a dark spot on a fluorescent background.

The retention factor (Rf), a key parameter obtained from TLC, is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. libretexts.org This value is dependent on the specific stationary and mobile phases used. While a specific Rf value for this compound is not documented in the provided search results, it can be experimentally determined using the aforementioned systems.

Table 1: General TLC Parameters for Substituted Benzaldehydes

| Parameter | Description |

| Stationary Phase | Silica Gel G, Alumina |

| Common Eluents | Hexane/Ethyl Acetate, Pentane/Diethyl Ether, Dichloromethane |

| Visualization | UV Light (254 nm) |

| Rf Value | Dependent on the specific eluent system, typically aimed for 0.2-0.8 |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. lcms.cz The separation mechanism is based on the size of molecules in solution. Larger molecules are excluded from the pores of the column's packing material and thus elute faster, while smaller molecules can penetrate the pores to varying extents and have a longer retention time. lcms.cz

GPC is a cornerstone in the analysis of macromolecular compounds such as polyolefins, polyesters, and other polymers where understanding the molecular weight distribution is crucial for predicting their physical properties. lcms.czresearchgate.net However, for small molecules like this compound (with a molecular weight of 243.1 g/mol ), GPC is not a conventional or suitable analytical method for characterization. The resolution of GPC columns is optimized for separating large molecules, and small molecules would typically elute very late and with poor separation from other small molecules or solvent peaks. Other chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are more appropriate for the analysis and purification of such compounds. zenodo.orgnih.gov

X-ray Diffraction for Solid-State Structure Determination

While a specific crystal structure for this compound has not been found in the public databases from the search results, the technique has been extensively used to characterize derivatives and reaction products of this compound. For instance, the crystal structures of various macrocycles and complexes synthesized using this compound as a starting material have been determined. researchgate.netrsc.org These studies are crucial for understanding the stereochemistry and intermolecular interactions of the resulting, more complex molecules.

The general process for an X-ray crystal structure determination involves:

Crystal Growth: Obtaining a high-quality single crystal of the compound is the first and often most challenging step. This is typically achieved by slow evaporation of a solvent, or by cooling a saturated solution. iucr.org

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is collected as the crystal is rotated. rsc.org

Structure Solution and Refinement: The collected data is then used to solve the phase problem and generate an initial electron density map. This map is refined to produce the final crystal structure, providing precise atomic coordinates. iucr.org

The crystallographic data obtained from such an analysis is typically deposited in crystallographic databases and includes parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Theoretical and Computational Investigations of 2 3 Bromopropoxy Benzaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic nature of a molecule. eurjchem.com These calculations solve approximations of the Schrödinger equation to determine electron distribution and orbital energies.

For 2-(3-Bromopropoxy)benzaldehyde, a DFT study, likely using a basis set such as B3LYP/6-311++G(d,p), would reveal key electronic properties. chemrevlett.com The presence of the electron-withdrawing aldehyde group (-CHO) and the electronegative oxygen of the propoxy ether linkage significantly influences the electronic landscape of the benzene (B151609) ring.

A key output of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemrevlett.com The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity. chemrevlett.com

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. For this molecule, the MEP map would show negative potential (red/yellow) around the carbonyl oxygen and the ether oxygen, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the aldehyde hydrogen and the hydrogens on the carbon adjacent to the bromine, highlighting electrophilic character. chemrevlett.com

Table 1: Illustrative Global Reactivity Descriptors for Benzaldehyde (B42025) (as a reference) This table presents calculated values for the parent compound, benzaldehyde, to illustrate the type of data generated. The values for this compound would be different due to the influence of the bromopropoxy substituent.

| Parameter | Value (eV) | Description |

| EHOMO | -9.3686 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2647 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 8.1039 | Difference between LUMO and HOMO; indicates chemical stability and low reactivity. chemrevlett.com |

| Ionization Potential (IP) | 9.3686 | The energy required to remove an electron. |

| Electron Affinity (EA) | 1.2647 | The energy released when an electron is added. |

| Hardness (η) | 4.05195 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.3479 | A measure of the electrophilic character of a molecule. |

Data derived from DFT/B3LYP calculations on benzaldehyde. chemrevlett.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility. ebsco.comweber.eduwustl.edu For this compound, the primary source of flexibility is the 3-bromopropoxy side chain.

An MD simulation would track the molecule's trajectory, allowing for the analysis of bond rotations and the resulting conformations. wustl.edu The key degrees of freedom are the dihedral angles along the C-O-C-C-C-Br backbone. The simulation would reveal the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule might orient itself to interact with other reactants or fit into a constrained environment like an enzyme's active site. ethz.ch

The simulation would likely show significant rotational freedom in the propoxy chain, leading to a variety of extended and folded conformers. The interactions between the bromine atom and the aromatic ring or the aldehyde group in folded conformations could be of particular interest, potentially leading to stabilizing intramolecular forces.

Table 2: Key Dihedral Angles for Conformational Analysis This table lists the principal dihedral angles whose behavior would be analyzed in an MD simulation of this compound.

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(ring)-C(ring)-O-C(propoxy) | Rotation of the entire propoxy group relative to the plane of the benzene ring. |

| τ2 | C(ring)-O-C1(propoxy)-C2(propoxy) | Rotation around the ether bond, influencing the chain's initial direction. |

| τ3 | O-C1(propoxy)-C2(propoxy)-C3(propoxy) | Rotation within the alkyl chain (gauche/anti conformations). |

| τ4 | C1(propoxy)-C2(propoxy)-C3(propoxy)-Br | Rotation of the terminal bromo-methyl group. |

Reaction Pathway Modeling and Energetics

Computational methods can model the entire course of a chemical reaction, identifying the transition states and calculating the activation energies required for the reaction to proceed. ntu.edu.sg This is invaluable for predicting reaction feasibility and understanding mechanisms.

For this compound, several reaction pathways could be modeled:

Intramolecular Cyclization: A likely reaction is an intramolecular SN2 reaction where the ether oxygen acts as a nucleophile, attacking the carbon atom bonded to the bromine. This would result in the formation of a six-membered heterocyclic ring. Computational modeling could predict the activation energy for this cyclization, helping to determine the conditions (e.g., temperature) under which it might occur.

Nucleophilic Addition to the Aldehyde: The aldehyde group is a classic electrophilic site. Modeling its reaction with various nucleophiles (e.g., a Grignard reagent or an amine) would clarify the energetics of the addition step.

Nucleophilic Substitution at the Alkyl Bromide: The primary alkyl bromide is susceptible to SN2 attack by external nucleophiles. researchgate.net Pathway modeling could compare the activation energy of this intermolecular reaction with the intramolecular cyclization to predict which process is more favorable under given conditions.

These studies provide a free energy profile for a reaction, showing the relative energies of reactants, transition states, intermediates, and products.

Structure-Reactivity Relationship Predictions

By combining insights from electronic structure, conformational analysis, and reaction modeling, a comprehensive picture of the molecule's structure-reactivity relationship emerges.

The quantum chemical calculations from section 6.1 directly predict reactivity. The MEP map identifies the nucleophilic (oxygen atoms) and electrophilic (aldehyde carbon, C-Br carbon) centers. The HOMO and LUMO distributions can indicate which parts of the molecule are involved in electron donation and acceptance during a reaction. For instance, in a reaction with a nucleophile, the LUMO, which would be centered on the aldehyde group, would be the primary orbital involved in accepting electrons. chemrevlett.com

MD simulations contribute by revealing which reactive sites are sterically accessible in the molecule's dominant conformations. A conformation that sterically hinders the aldehyde group would decrease its reactivity. Conversely, a conformation that exposes the C-Br bond would facilitate SN2 reactions at that site.

Ultimately, these theoretical investigations provide a predictive framework. They can rationalize observed chemical behavior and guide the design of new experiments, such as optimizing conditions for selective reactions at one of the molecule's multiple functional groups.

Future Research Directions and Emerging Opportunities for 2 3 Bromopropoxy Benzaldehyde

Exploration of New Catalytic Transformations

The application of 2-(3-Bromopropoxy)benzaldehyde as a precursor for novel catalysts is a promising area of research. The molecule can be elaborated into sophisticated ligands that, when complexed with metal centers, exhibit significant catalytic activity.

A key strategy involves the condensation of the aldehyde group with amines to form Schiff bases. For instance, a Schiff base ligand derived from this compound and 2-aminobenzoic acid has been used to synthesize a mononuclear Copper(II) complex. mdpi.comresearchgate.net This complex, particularly when immobilized on a solid support like amino-functionalized SBA-15 mesoporous silica (B1680970), functions as a highly efficient and reusable heterogeneous catalyst. mdpi.comresearchgate.netresearchgate.net It has demonstrated notable activity in the oxidation of cyclohexene (B86901) and as a biomimetic catalyst for scavenging superoxide (B77818) radicals. mdpi.comresearchgate.net

Future research could expand on this by:

Developing a broader range of metal-Schiff base complexes using different transition metals (e.g., Palladium, Rhodium, Iridium) to catalyze a wider array of organic transformations.

Utilizing the bromopropyl group to anchor these catalytic complexes onto various supports, including polymers and nanoparticles, to create robust and recyclable catalytic systems.

Exploring its role in dual catalytic systems , such as photoredox/nickel catalysis, where the bromo- group could participate in cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org

| Catalyst Precursor Application | Resulting Catalyst | Catalytic Application | Reference |

| Synthesis of 2-[2-(3-bromopropoxy)benzylideneamino] benzoic acid Schiff base | Copper(II) complex anchored on SBA-15 silica | Oxidation of cyclohexene, Superoxide dismutase mimic | mdpi.com, researchgate.net |

| Potential precursor for organometallic polymers | Heterogeneous polymer-supported catalysts | C-C coupling reactions (e.g., Suzuki-Miyaura) | nih.gov |

Integration into Flow Chemistry Methodologies

Flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters. The integration of this compound into continuous flow processes is a logical and advantageous next step. Syntheses involving this compound, such as the formation of Schiff bases, cyclization reactions to form heterocycles, or its immobilization onto solid supports, are well-suited for adaptation to flow reactors.

The potential benefits include:

Improved reaction efficiency and yield through precise control of temperature, pressure, and reaction time.

Enhanced safety by minimizing the volume of hazardous reagents and intermediates at any given time.

Facilitated multi-step syntheses where the output of one flow reactor is fed directly into the next, enabling the streamlined construction of complex molecules derived from this compound.

While direct reports are currently limited, the principles of green chemistry and process intensification strongly support the future exploration of this compound within flow chemistry paradigms. iwu.edu

Application in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, offers vast opportunities for this compound. Its distinct functional groups allow it to act as a versatile component in the construction of large, ordered molecular assemblies.

Research has shown that the related isomer, 4-(3-Bromopropoxy)benzaldehyde, is a key intermediate in the synthesis of resorc nih.govarene macrocycles. uniroma1.itresearchgate.net In these structures, the aldehyde groups are used to form the macrocyclic cavity, while the bromopropyl chains serve as covalent anchors to attach the host molecule to surfaces like multi-walled carbon nanotubes (MWCNTs). uniroma1.itresearchgate.net This creates highly organized systems for specific applications, such as the site-directed immobilization of antibodies for use in immunosensors. uniroma1.itresearchgate.net

Emerging opportunities in this field include:

Designing novel host-guest systems where this compound-derived macrocycles can selectively bind small molecules or ions.

Constructing artificial light-harvesting systems , inspired by work using its 4-substituted isomer, where chromophores derived from this compound are organized into supramolecular polymers for efficient energy transfer. rsc.org

Developing self-assembling materials where the interplay between reactions of the aldehyde and bromo- groups directs the formation of complex, functional architectures.

Development of Advanced Functional Materials

The dual functionality of this compound makes it an ideal synthon for creating advanced materials with tailored properties. Its ability to be incorporated into or onto various substrates can impart specific chemical, electronic, or optical functions.

Examples of future directions include:

Porphyrin-based Materials: The compound can be used to functionalize porphyrin macrocycles. Tris-aldehyde porphyrins have been synthesized using 4-(3-bromopropoxy)benzaldehyde, creating templates for photosensitizers and photoactive materials. tandfonline.comtandfonline.com The 2-substituted isomer could lead to porphyrins with different spatial arrangements and electronic properties.

Functional Polymers: The bromopropyl group can act as an initiator or a grafting point for polymerization. This could lead to the development of materials like anion exchange membranes for electrochemical devices or polymers with catalytic activity. nih.gov

Surface Modification: The compound can be used to modify surfaces like silica and carbon nanotubes, creating hybrid materials. These materials can serve as heterogeneous catalysts, chromatographic stationary phases, or components for electronic sensors. mdpi.comuniroma1.it

| Material Type | Synthetic Strategy | Potential Application | Reference |

| Heterogeneous Catalysts | Immobilization of a Cu(II)-Schiff base complex on SBA-15 | Green chemistry, industrial oxidation processes | mdpi.com, researchgate.net |

| Immunosensors | Covalent attachment of resorc nih.govarene linkers to MWCNTs | Biotechnology, medical diagnostics | uniroma1.it, researchgate.net |

| Photoactive Materials | Synthesis of functionalized porphyrin macrocycles | Solar energy conversion, photodynamic therapy | tandfonline.com, tandfonline.com |

| Ion-Conducting Polymers | Incorporation into ether-free polymer backbones | Anion exchange membranes for fuel cells | nih.gov |

Unexplored Derivatization Pathways

The rich reactivity of its two functional groups opens up numerous unexplored derivatization pathways for this compound, leading to novel molecular scaffolds.

Complex Heterocycle Synthesis: The aldehyde is a versatile handle for building a wide array of heterocyclic rings. It can participate in multi-component reactions, such as the Biginelli reaction to form pyrimidines, or in condensation reactions to yield quinolines, imidazoles, and oxazocines. nih.govresearchgate.net The bromopropyl tail remains available for subsequent modifications, allowing for the creation of a library of complex, functionalized heterocycles.

Synthesis of Bio-Orthogonal Molecules: The bromopropyl group can be readily converted to other functionalities. For example, substitution with sodium azide (B81097) would yield an azido-functionalized benzaldehyde (B42025), a perfect candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). This opens a pathway to bioconjugation and the development of chemical probes.

Radical Chemistry: Conversion of the bromide to an iodide would produce a precursor for radical reactions. This could enable the synthesis of novel noncanonical amino acids or other complex aliphatic structures through conjugate radical additions. open.ac.uk

Formation of Cationic Species: The bromopropyl group is an excellent alkylating agent for tertiary amines or phosphines. This quaternization reaction can be used to synthesize ionic liquids or phase-transfer catalysts, where the benzaldehyde moiety can be further functionalized.

The combination of these pathways allows for the programmed, step-wise synthesis of highly complex molecules, such as the bisphosphonate conjugates developed for bone-targeted drug delivery starting from the 3-substituted isomer. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-Bromopropoxy)benzaldehyde with high purity?

The synthesis typically involves alkylation of benzaldehyde derivatives using 3-bromopropanol under controlled conditions. Purification steps such as column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (e.g., using ethanol) are critical to achieving >95% purity. Reaction optimization may include temperature control (60–80°C) and catalytic bases like K₂CO₃ to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (δ 9.8–10.0 ppm) and bromopropoxy chain integration.

- FT-IR : For identifying the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : To verify molecular ion peaks (m/z 244 [M⁺] for C₁₀H₁₁BrO₂).

- X-ray Crystallography : For resolving crystal packing and bond angles, using programs like SHELXL .

Q. What safety protocols are essential when handling this compound?

Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with soap and water. Avoid inhalation; if exposed, seek medical evaluation due to potential uncharacterized toxicity. Store in amber vials at 4°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like dehalogenated derivatives during synthesis?

By-products often arise from competing elimination or hydrolysis. Strategies include:

- Using anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar).

- Lowering reaction temperatures (<70°C) to suppress β-elimination.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

Q. What mechanistic insights explain the regioselectivity of bromopropoxy substitution in benzaldehyde derivatives?

The electron-withdrawing aldehyde group directs substitution to the para position via resonance stabilization. However, steric hindrance or solvent effects (e.g., polar aprotic solvents) may favor meta substitution. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How does this compound behave under hydrogenolysis conditions compared to non-brominated analogs?

The bromine atom increases susceptibility to reductive cleavage of the C-O bond. Catalytic hydrogenation (Pd/C, H₂) may yield 3-bromopropanol and benzaldehyde, whereas non-brominated analogs require harsher conditions. Monitor reaction progress via TLC to avoid over-reduction .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzaldehyde derivatives?

Discrepancies in bond angles or unit cell parameters may arise from twinning or disordered solvent. Use SHELXD for structure solution and Olex2 for refinement. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve accuracy .

Q. How is this compound used as a precursor for PRMT inhibitors like EPZ020411?

The bromopropoxy chain serves as a leaving group for nucleophilic substitution with amine-containing pharmacophores. Structure-activity relationship (SAR) studies show that elongation of the alkoxy chain enhances PRMT6 inhibition (IC₅₀ ~10 nM). Comparative assays against PRMT1/8 validate selectivity .

Q. What computational methods predict the stability of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular dynamics simulations (e.g., Gaussian 16) model degradation pathways under thermal or photolytic stress. Solvent effects are incorporated via PCM models .

Q. How can unexpected products from bromopropoxy alkylation be analyzed and repurposed?

Contradictory results (e.g., dimerization or oxidation by-products) require LC-MS/MS and 2D NMR (COSY, HSQC) for structural elucidation. By-products like 2-(3-hydroxypropoxy)benzaldehyde may serve as intermediates for esterification or cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.